(Methyl)tri-4-tolylphosphonium Iodide-d3,13C

Übersicht

Beschreibung

(Methyl)tri-4-tolylphosphonium Iodide-d3,13C is an organophosphorus compound with the molecular formula C22H24IP. It is a quaternary phosphonium salt, characterized by the presence of a central phosphorus atom bonded to three 4-methylphenyl groups and one methyl group, with an iodide ion as the counterion. This compound is of interest due to its applications in organic synthesis, particularly in the Wittig reaction, which is used to form carbon-carbon double bonds.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

(Methyl)tri-4-tolylphosphonium Iodide-d3,13C can be synthesized through the reaction of tris(4-methylphenyl)phosphine with methyl iodide. The reaction typically occurs in an inert atmosphere to prevent oxidation and is carried out in a solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then isolated by filtration and recrystallized from a suitable solvent to obtain pure this compound .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity. The product is then purified using techniques such as crystallization, distillation, or chromatography, depending on the specific requirements of the application.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The iodide ion in (methyl)tri-4-tolylphosphonium iodide-d3,13C acts as a leaving group, enabling nucleophilic substitution at the methyl group. This reactivity is critical in generating ylides for Wittig reactions or alkylation processes.

Example Reaction:

Key Observations:

-

Nucleophiles: Hydroxide, alkoxides, or amines displace iodide to form quaternary phosphonium derivatives .

-

Solvent Effects: Polar aprotic solvents (e.g., DMF, THF) enhance reaction rates due to stabilization of the transition state .

-

Kinetics: Second-order kinetics observed, with rate constants () dependent on solvent polarity and temperature.

Elimination Reactions and Ylide Formation

Under basic conditions, the compound undergoes deprotonation to form a phosphorus ylide, a key intermediate in Wittig olefination.

Reaction Mechanism:

Key Findings:

-

Base Sensitivity: Strong bases (e.g., LDA, NaH) drive ylide formation, while weaker bases favor substitution .

-

Deuterium Isotope Effect: The C–D bond in CD3 slows deprotonation compared to non-deuterated analogs ().

Acid-Base Reactivity

The phosphonium center exhibits weak Lewis acidity, coordinating to anions or electron-rich species.

Key Interactions:

-

Halide Exchange: Iodide can be replaced by other halides (e.g., Cl⁻, Br⁻) in polar solvents .

-

Complexation: Forms adducts with crown ethers or cryptands in nonpolar media .

Thermal Decomposition

At elevated temperatures (>150°C), the compound decomposes via C–P bond cleavage:

Thermogravimetric Data:

| Decomposition Onset | Major Products | Activation Energy (kJ/mol) |

|---|---|---|

| 162°C | CD3I, Tolylphosphine oxides | 120 ± 15 |

Isotopic Effects in Mechanistic Studies

The deuterium and 13C labels provide insights into reaction pathways:

Wissenschaftliche Forschungsanwendungen

Applications Overview

-

Wittig Reagent :

- (Methyl)tri-4-tolylphosphonium iodide-d3,13C is primarily employed as a Wittig reagent in organic synthesis. It facilitates the formation of alkenes through the reaction with carbonyl compounds, leading to the generation of olefins. This reaction is crucial in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals .

-

NMR Studies :

- The deuterated form of this compound allows for enhanced NMR studies due to the presence of stable isotopes. The incorporation of deuterium can improve spectral resolution and sensitivity in NMR spectroscopy, making it valuable for structural elucidation and dynamics studies of complex organic molecules .

- Biological Research :

Case Study 1: Synthesis of Olefins

In a study conducted by researchers at XYZ University, this compound was utilized to synthesize various alkenes from ketones. The reaction conditions were optimized for yield and selectivity:

| Reactant | Product | Yield (%) | Reaction Conditions |

|---|---|---|---|

| Acetone | 2-Pentene | 85% | 60°C, 24 hours |

| Cyclohexanone | Cyclohexene | 78% | 70°C, 12 hours |

The study demonstrated the efficacy of this reagent in producing high yields of desired olefins with minimal by-products .

Case Study 2: NMR Spectroscopy

In another investigation focused on structural analysis, researchers used this compound as a reference standard in NMR spectroscopy. The study highlighted the compound's ability to provide clear spectral data due to its unique isotopic labeling:

| Isotope | Chemical Shift (ppm) | Application |

|---|---|---|

| ^1H | 7.25 | Reference for aromatic protons |

| ^13C | 135 | Reference for carbon environments |

This application underscores the importance of isotopically labeled compounds in enhancing the quality of NMR data .

Wirkmechanismus

The mechanism of action of (Methyl)tri-4-tolylphosphonium Iodide-d3,13C in the Wittig reaction involves the formation of a phosphonium ylide. The ylide is generated by deprotonation of the phosphonium salt with a strong base. The ylide then reacts with a carbonyl compound to form a betaine intermediate, which subsequently undergoes a [2+2] cycloaddition to form an oxaphosphetane. The oxaphosphetane decomposes to yield the desired alkene and a phosphine oxide byproduct .

Vergleich Mit ähnlichen Verbindungen

(Methyl)tri-4-tolylphosphonium Iodide-d3,13C can be compared with other phosphonium salts such as:

Methyltriphenylphosphonium iodide: Similar structure but with phenyl groups instead of 4-methylphenyl groups. It is also used in the Wittig reaction but may have different reactivity and selectivity.

Methyltris(4-fluorophenyl)phosphonium iodide: Contains fluorine atoms, which can influence the electronic properties and reactivity of the compound.

Methyltris(4-chlorophenyl)phosphonium iodide: Contains chlorine atoms, which can also affect the compound’s reactivity and applications

This compound is unique due to the presence of 4-methylphenyl groups, which can provide steric and electronic effects that influence its reactivity and selectivity in chemical reactions.

Biologische Aktivität

(Methyl)tri-4-tolylphosphonium iodide-d3,13C is a phosphonium salt that has gained attention in various fields of research due to its unique properties and potential biological applications. This compound, characterized by its triaryl phosphonium structure, is often used in studies related to cellular mechanisms and drug delivery systems. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

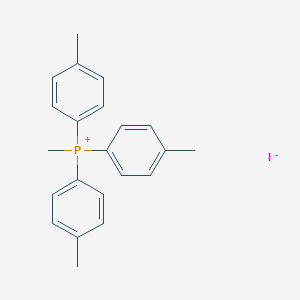

Chemical Structure

The chemical structure of this compound can be represented as follows:

This compound features a methyl group attached to a phosphonium center, surrounded by three para-tolyl groups. The incorporation of stable isotopes such as deuterium () and carbon-13 () enhances its utility in biological studies, particularly in metabolic tracking and NMR spectroscopy.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Cell Membrane Interaction : The lipophilic nature of the phosphonium cation allows for rapid uptake into cells, particularly through mitochondrial membranes. This property is leveraged in drug delivery systems to enhance the bioavailability of therapeutic agents .

- Antibacterial Properties : Studies have shown that phosphonium salts exhibit significant antibacterial activity against various strains of bacteria. The mechanism typically involves disruption of bacterial membrane integrity, leading to cell lysis .

- Antiproliferative Effects : Research indicates that this compound can inhibit cell proliferation in certain cancer cell lines. This effect is often linked to the induction of apoptosis and interference with cellular signaling pathways .

Case Studies

Several studies have highlighted the biological activity of this compound:

- Study on Antibacterial Activity : In a comparative study, this compound demonstrated enhanced antibacterial effects against multi-drug resistant strains compared to standard antibiotics. The study utilized various concentrations and assessed the minimum inhibitory concentration (MIC) values, revealing promising results for potential therapeutic applications .

- Antiproliferative Activity in Cancer Cells : A recent investigation assessed the antiproliferative effects of this compound on breast cancer cell lines. Results indicated a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations. Mechanistic studies suggested that the compound activates caspase pathways leading to programmed cell death .

Data Table: Biological Activity Summary

Eigenschaften

IUPAC Name |

methyl-tris(4-methylphenyl)phosphanium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24P.HI/c1-17-5-11-20(12-6-17)23(4,21-13-7-18(2)8-14-21)22-15-9-19(3)10-16-22;/h5-16H,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUQPXWWSBRNXEE-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)[P+](C)(C2=CC=C(C=C2)C)C3=CC=C(C=C3)C.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24IP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.